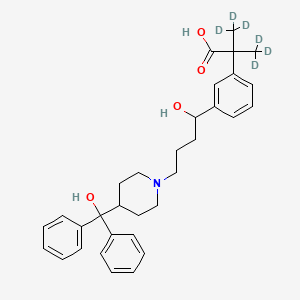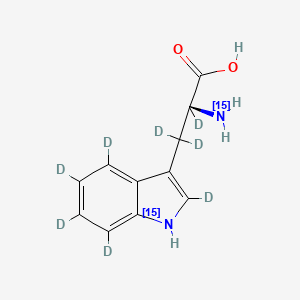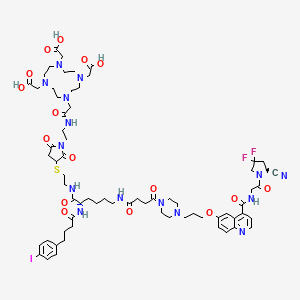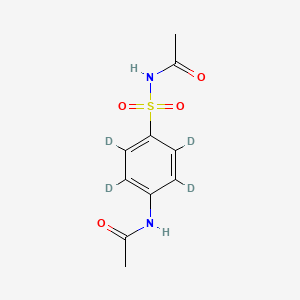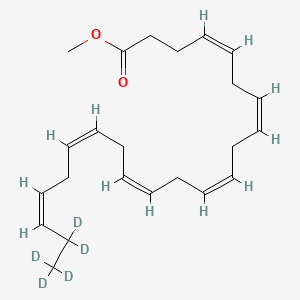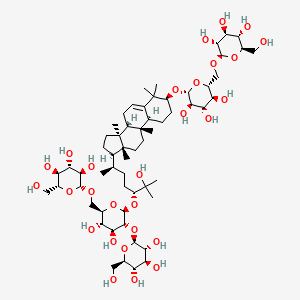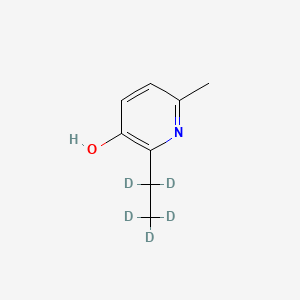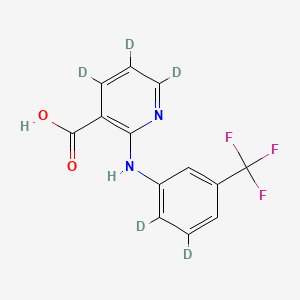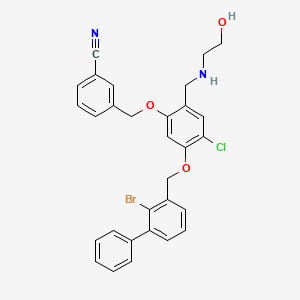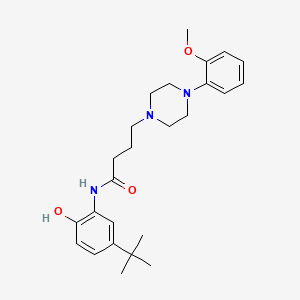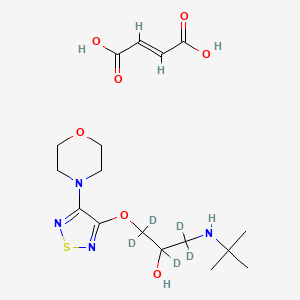
Safinamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Safinamide-d4 is a deuterium-labeled derivative of safinamide, a potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitor. Safinamide is primarily used in the treatment of Parkinson’s disease due to its ability to modulate both dopaminergic and non-dopaminergic systems . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of safinamide-d4 involves the incorporation of deuterium atoms into the safinamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. One common method involves the use of deuterated methanol to prepare the standard stock solution of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is carefully monitored to maintain the deuterium labeling throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Safinamide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form safinamide acid.
Reduction: Reduction reactions can convert this compound back to its original form.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen atoms under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Safinamide acid.
Reduction: Safinamide.
Substitution: Hydrogen-labeled safinamide.
Scientific Research Applications
Safinamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of safinamide.
Biology: Helps in studying the biological interactions and effects of safinamide at the molecular level.
Medicine: Used in the development of new therapeutic strategies for Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of more stable and effective pharmaceutical formulations
Mechanism of Action
Safinamide-d4 exerts its effects through multiple mechanisms:
MAO-B Inhibition: It selectively and reversibly inhibits monoamine oxidase B, preventing the breakdown of dopamine and thereby increasing its availability in the brain.
Sodium and Calcium Channel Blockade: this compound blocks voltage-dependent sodium and calcium channels, reducing neuronal excitability.
Glutamate Release Inhibition: It inhibits the release of glutamate, a neurotransmitter involved in excitotoxicity, thereby providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor with similar therapeutic effects.
Zonisamide: A drug with dual mechanisms of action, including MAO-B inhibition and sodium channel blockade.
Uniqueness of Safinamide-d4
This compound stands out due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Additionally, its combination of MAO-B inhibition, sodium and calcium channel blockade, and glutamate release inhibition provides a unique therapeutic profile .
Properties
Molecular Formula |
C17H19FN2O2 |
|---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
(2S)-2,3,3,3-tetradeuterio-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i1D3,12D |
InChI Key |
NEMGRZFTLSKBAP-QBGTZBHMSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N)(C([2H])([2H])[2H])NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


